

# Technical Guide: 4-Iodo-2-methylphenol

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## Compound of Interest

Compound Name: 4-Iodo-2-methylphenol

CAS No.: 60577-30-2

Cat. No.: B1580675

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Core Identity, Synthesis, and Applications in Drug Discovery

## Introduction & Strategic Significance

**4-Iodo-2-methylphenol** (CAS: 60577-30-2) is a high-value halogenated phenolic intermediate. [1][2] In the landscape of medicinal chemistry, it serves as a critical "latch point" for constructing complex biaryl scaffolds. [1][2] Its significance stems from the distinct reactivity profile of the aryl iodide moiety—which undergoes oxidative addition in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira) significantly faster than its bromide or chloride analogues—while the ortho-methyl group provides steric influence that can lock conformation in receptor-ligand interactions. [1][2]

This guide provides a definitive technical breakdown of **4-Iodo-2-methylphenol**, moving beyond simple identification to cover synthesis, validation, and its pivotal role in the synthesis of metabolic modulators like GW501516 (Cardarine). [1][2]

## Nomenclature & Synonyms (The Identification Core)

Precise identification is the first line of defense against experimental failure. [1][2] In chemical procurement and database mining, **4-Iodo-2-methylphenol** is frequently obscured by varying naming conventions.

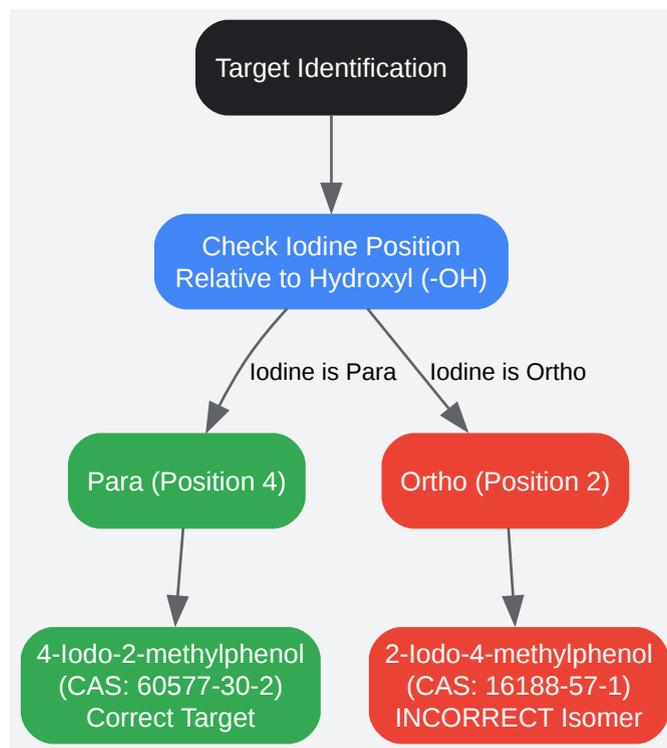
**Critical Differentiation:** Do NOT confuse with its regioisomer, 2-iodo-4-methylphenol (CAS: 16188-57-1). [1][2] The position of the iodine relative to the hydroxyl group fundamentally alters reactivity and biological activity. [1][2]

## Synonym & Identifier Matrix

Category	Primary Identifier / Synonym	Context for Use
IUPAC Name	4-Iodo-2-methylphenol	Official scientific communication. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Common Name	4-Iodo-o-cresol	Industrial/Bulk synthesis context. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> Derived from o-cresol parent. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Inverted Name	Phenol, 4-iodo-2-methyl-	Chemical Abstracts Service (CAS) indexing; database queries. <a href="#">[1]</a> <a href="#">[2]</a>
Alternate IUPAC	2-Methyl-4-iodophenol	Occasionally used in older literature. <a href="#">[1]</a> <a href="#">[2]</a>
CAS Registry	60577-30-2	The definitive unique key. Always verify this number. <a href="#">[1]</a> <a href="#">[2]</a>
SMILES	<chem>Cc1cc(I)ccc1O</chem>	Chemoinformatics, docking simulations.
InChIKey	WSBDSSKIWFQOBQ-UHFFFAOYSA-N	Unique digital signature for duplicate checking.

## Isomer Differentiation Logic

The following diagram illustrates the structural decision tree to ensure the correct isomer is selected for synthesis.



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Figure 1: Logic flow for distinguishing **4-iodo-2-methylphenol** from its common regioisomer.

## Physicochemical Profile

Understanding the physical state is essential for handling and purification.[1][2] The high pKa relative to phenol (approx 10) suggests the iodine atom exerts a subtle inductive effect, while the methyl group provides electron donation.[1][2]

Property	Value	Technical Note
Molecular Weight	234.03 g/mol	Suitable for fragment-based drug design (FBDD).[1][2]
Appearance	Off-white to light brown solid	Darkens upon light exposure (iodine liberation).[1][2]
Melting Point	67–68 °C	Low MP requires careful handling during vacuum drying to avoid sublimation.[1][2]
Boiling Point	105–110 °C @ 2 mmHg	Purifiable via vacuum distillation.[1][2]
Solubility	DCM, EtOAc, Alcohols	Poorly soluble in water; requires organic co-solvent for aqueous reactions.[1][2]
pKa	~9.70 (Predicted)	Weakly acidic; deprotonates with mild bases (e.g., K <sub>2</sub> CO <sub>3</sub> ). [1][2]

## Synthetic Methodology: Regioselective Iodination

Causality & Logic: Direct iodination of o-cresol is the most efficient route.[1][2] The hydroxyl group (-OH) is a strong ortho/para director.[1][2] Since the ortho position (C2) is blocked by the methyl group and the other ortho position (C6) is sterically less favored than the para position (C4), electrophilic attack occurs predominantly at C4.[1][2]

Protocol: Oxidative Iodination using NaI/NaOCl This method is preferred over hazardous iodine monochloride (ICl) or expensive N-iodosuccinimide (NIS) for scale-up.[1][2] It generates "I<sup>+</sup>" in situ.

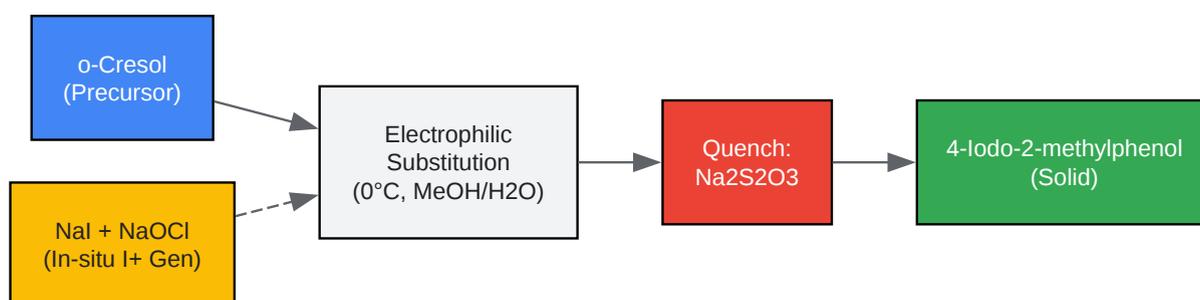
Reagents:

- o-Cresol (1.0 eq)[1][2][4][5]
- Sodium Iodide (NaI) (1.1 eq)[1][2]

- Sodium Hypochlorite (NaOCl, household bleach) (1.1 eq)[1][2]
- Solvent: Methanol/Water (1:1)[1][2]

#### Step-by-Step Workflow:

- Dissolution: Dissolve o-cresol and NaI in Methanol/Water. Cool to 0°C.[1][2][3]
  - Why: Cooling controls the exotherm and improves regioselectivity.[1][2]
- Addition: Dropwise addition of NaOCl solution over 30 minutes.
  - Mechanism:[1][2][6] NaOCl oxidizes I- to I+, which attacks the electron-rich phenol ring.[1][2]
- Quenching: Upon reaction completion (TLC monitoring), quench with aqueous Sodium Thiosulfate (Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>).
  - Why: Reduces unreacted iodine species, preventing product iodination at secondary sites.[1][2]
- Workup: Acidify with dilute HCl to pH 2 (precipitates the phenol), extract with Ethyl Acetate, dry over MgSO<sub>4</sub>, and concentrate.
- Purification: Recrystallization from Hexanes/EtOAc.



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Figure 2: Green chemistry route for the synthesis of **4-Iodo-2-methylphenol**.

## Applications in Drug Development

**4-Iodo-2-methylphenol** is not just a building block; it is a pharmacophore enabler.[1][2]

1. Synthesis of PPAR $\delta$  Agonists (GW501516) The most prominent application is in the synthesis of GW501516 (Cardarine), a research chemical investigated for metabolic syndrome.

[1][2]

- Mechanism: The phenol moiety is alkylated (ether synthesis), and the aryl iodide undergoes a coupling reaction to attach the thio-ether side chain.[1][2]
- Role: The 2-methyl group restricts rotation, locking the ligand into the hydrophobic pocket of the PPAR $\delta$  receptor.[1][2]

2. Suzuki-Miyaura Cross-Coupling Due to the weak C-I bond (approx. 57 kcal/mol vs 77 kcal/mol for C-Br), **4-Iodo-2-methylphenol** couples under mild conditions.[1][2]

- Protocol Insight: Use Pd(dppf)Cl<sub>2</sub> or Pd(PPh<sub>3</sub>)<sub>4</sub> with mild bases (K<sub>2</sub>CO<sub>3</sub>) in dioxane/water. [1][2] High yields (>90%) are typical because the oxidative addition of Pd(0) to the C-I bond is rapid.[1][2]

## Safety & Handling (GHS Standards)

Signal Word:WARNING

Hazard Class	Code	Statement
Skin Irritation	H315	Causes skin irritation.[1][2]
Eye Irritation	H319	Causes serious eye irritation. [1][2]
STOT-SE	H335	May cause respiratory irritation.[1][2][7]

Storage Protocol:

- Light Sensitive: Iodine compounds can degrade photolytically.[1][2] Store in amber vials.

- Cool & Dry: Store at room temperature (15-25°C), sealed under inert gas (Argon/Nitrogen) if storing for long durations to prevent oxidation of the phenol ring.[1][2]

## References

- ChemicalBook. (2025).[1][2] **4-Iodo-2-methylphenol** Chemical Properties and Uses. Retrieved from [1][2]
- Santa Cruz Biotechnology. (n.d.).[1][2][3] **4-Iodo-2-methylphenol** Product Data. Retrieved from [1][2][3]
- PubChem. (2025).[1][2][7] Compound Summary: **4-Iodo-2-methylphenol** (CID 143713).[1][2] National Library of Medicine.[1][2] Retrieved from [1][2]
- Sigma-Aldrich. (n.d.).[1][2][7] Safety Data Sheet: **4-Iodo-2-methylphenol**. Retrieved from [1][2]
- Edgar, K. J., et al. (2014).[1][2] Efficient Synthesis of Iodinated Phenols. *Synlett*, 25(3), 399-402.[1][2][5] (Cited for general iodination methodology context).

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## Sources

- 1. 4-Iodo-2-methylphenol | C7H7IO | CID 143713 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. 2-Iodo-4-methylphenol | C7H7IO | CID 616392 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 3. 4-Iodo-2-methylphenol | CAS 60577-30-2 | SCBT - Santa Cruz Biotechnology [[scbt.com](https://scbt.com)]
- 4. o-Cresol - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]
- 5. 4-IODO-2-METHYLPHENOL | 60577-30-2 [[chemicalbook.com](https://chemicalbook.com)]
- 6. CN101514144B - Method for preparing o-cresol - Google Patents [[patents.google.com](https://patents.google.com)]
- 7. 4-碘-2-甲基苯酚 97% | Sigma-Aldrich [[sigmaaldrich.com](https://sigmaaldrich.com)]

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